molecular formula C18H12N4O3S2 B2663485 (2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide CAS No. 361170-95-8

(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2663485
CAS No.: 361170-95-8
M. Wt: 396.44
InChI Key: DIBQISIPKJZKMP-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12N4O3S2 and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

Antiparasitic Activity

Thiazolides, including compounds related to "(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide," have been investigated for their antiparasitic activity. Studies have shown that these compounds exhibit activity against protozoan parasites like Neospora caninum and Giardia lamblia. Modifications in the thiazolide structure, such as replacing the nitro group or altering the positioning of methyl groups, can influence their antiparasitic effectiveness, indicating that their action mechanism may involve multiple pathways beyond the previously proposed nitroreductase-dependent process (Esposito et al., 2005); (Müller et al., 2006).

Anticancer Activity

Benzothiazole derivatives, including structures similar to the specified compound, have demonstrated potent antitumor properties. The synthesis of such derivatives has led to compounds exhibiting in vivo inhibitory effects on tumor growth. These findings suggest their potential as novel therapeutic agents for cancer treatment, with specific derivatives showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Antimicrobial Activity

Research has also explored the antimicrobial potential of thiazole and benzothiazole derivatives. Compounds in this class have shown activity against both bacterial and fungal pathogens. This highlights their role as promising candidates for developing new antimicrobial agents, with certain derivatives demonstrating significant efficacy comparable to standard treatments (Dhiman et al., 2015); (Chawla, 2016).

Properties

IUPAC Name

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-10-19-16-14(26-10)8-7-13-17(16)27-18(20-13)21-15(23)9-4-11-2-5-12(6-3-11)22(24)25/h2-9H,1H3,(H,20,21,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBQISIPKJZKMP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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